

A Comparative Spectroscopic Analysis of Xanthine Alkaloids: Caffeine, Theophylline, and Theobromine

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Compound of Interest

Compound Name: (1*H*-Benzo[*d*]imidazol-4-*y*l)methanol

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This guide provides a comparative analysis of the spectroscopic data for three closely related xanthine alkaloids: caffeine, theophylline, and theobromine. These compounds are structurally similar, differing only in the number and position of methyl groups on their xanthine core. This structural similarity leads to comparable, yet distinct, spectroscopic signatures. This analysis will be valuable for researchers, scientists, and drug development professionals in identifying and differentiating these compounds.

Data Presentation

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, FTIR, and Mass Spectrometry analyses for caffeine, theophylline, and theobromine.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	N1-CH ₃	N3-CH ₃	N7-CH ₃	C8-H
Caffeine	~3.24	~3.40	~3.86	~7.96
Theophylline	~3.23	~3.43	-	~8.03
Theobromine	-	~3.38	~3.97	~7.98

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in ppm)[1][2]

Compound	C2	C4	C5	C6	C8	N1-CH ₃	N3-CH ₃	N7-CH ₃
Caffeine	~155.4	~148.7	~107.3	~151.7	~141.6	~29.7	~27.9	~33.5
Theophylline	~155.3	~148.9	~106.8	~151.8	~141.9	~29.6	~27.8	-
Theobromine	~155.9	~149.1	~106.3	~152.4	~142.1	-	~28.1	~33.4

Table 3: Key FTIR Absorption Bands (in cm⁻¹)

Compound	C=O Stretching	C=C & C=N Stretching	C-H Bending
Caffeine	~1700, ~1650	~1600, ~1550	~1450
Theophylline	~1715, ~1665	~1610, ~1565	~1445
Theobromine	~1705, ~1660	~1605, ~1555	~1455

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Formula	Molecular Weight	[M+H] ⁺	Key Fragments
Caffeine	C ₈ H ₁₀ N ₄ O ₂	194.19	195.09	138, 110, 82, 67
Theophylline	C ₇ H ₈ N ₄ O ₂	180.17	181.16	124, 95, 68
Theobromine	C ₇ H ₈ N ₄ O ₂	180.17	181.16	124, 95, 68

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: For ^1H NMR, 5-25 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).^[3] For ^{13}C NMR, a more concentrated solution of 50-100 mg was used.^[3] The solution was then filtered through a glass wool plug into a clean NMR tube.
- Instrumentation: Spectra were acquired on a 500 or 600 MHz NMR spectrometer.^{[1][4]}
- Data Acquisition: For ^1H NMR, 16 to 160 scans were typically acquired with a spectral width of approximately 20 ppm.^[4] For ^{13}C NMR, a greater number of scans were necessary due to the lower natural abundance of the ^{13}C isotope.
- Referencing: Chemical shifts were referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).^[3]

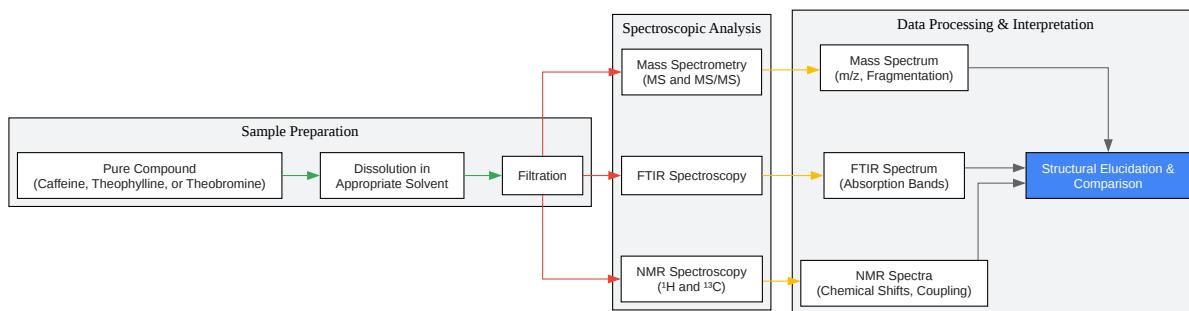
2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: The solid sample was prepared for analysis using one of the following methods:
 - KBr Pellet Method: 1-2 mg of the finely ground sample was mixed with 100-200 mg of dry potassium bromide (KBr) powder.^[5] The mixture was then pressed into a thin, transparent pellet using a hydraulic press.^[5]
 - Thin Solid Film Method: Approximately 50 mg of the solid was dissolved in a volatile solvent like methylene chloride.^[6] A drop of this solution was placed on a salt plate (e.g., NaCl or KBr), and the solvent was allowed to evaporate, leaving a thin film of the compound.^[6]
- Instrumentation: A standard FTIR spectrometer was used.
- Data Acquisition: Spectra were typically recorded in the mid-IR range of $4000\text{-}400\text{ cm}^{-1}$.^[7] A background spectrum of a blank KBr pellet or the clean salt plate was acquired first and automatically subtracted from the sample spectrum.^[8]

3. Mass Spectrometry (MS)

- Sample Preparation: The sample was dissolved in a suitable organic solvent (e.g., methanol, acetonitrile) or water to a concentration of approximately 1 mg/mL.[9] This stock solution was then further diluted to a final concentration of about 10 μ g/mL.[9] The final solution was filtered to remove any particulate matter.[9]
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source was used.[9][10]
- Data Acquisition: The analysis was performed in positive ion mode to observe the protonated molecular ions ($[M+H]^+$). For tandem mass spectrometry (MS/MS), the $[M+H]^+$ ion was selected and fragmented to produce characteristic product ions.[11]

Mandatory Visualization



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Caption: General workflow for the spectroscopic analysis of small molecules.

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